molecular formula C11H16N2O3 B2910644 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one CAS No. 1267797-38-5

5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one

Cat. No.: B2910644
CAS No.: 1267797-38-5
M. Wt: 224.26
InChI Key: AKDKFSBVKXQTER-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one (CAS 1267797-38-5) is a high-purity pyridinone derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C11H16N2O3 and a molecular weight of 224.26 g/mol, this compound features the 4(1H)-pyridinone scaffold, a privileged structure known for its versatile biological activities and its role as a bioisostere for amides, pyridines, and phenol rings . The scaffold's ability to act as both a hydrogen bond donor and acceptor allows it to form critical interactions with biological targets, making it a valuable hinge-binding motif in the development of kinase inhibitors . The morpholinomethyl substitution at the 2-position enhances the molecule's potential for target engagement and modulates its physicochemical properties. Pyridinone derivatives are extensively investigated for a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects . Specific research on 4(1H)-pyridinone analogs has demonstrated their potential in inhibiting prostaglandin and arachidonic acid synthesis, suggesting a mechanism for their observed analgesic and anti-inflammatory activities in experimental models . This reagent is offered with a purity of ≥95% (or 98% from select suppliers) and is typically stored sealed in a dry environment at 2-8°C . It is supplied for research and further manufacturing applications only, strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-12-8-11(15)10(14)6-9(12)7-13-2-4-16-5-3-13/h6,8,15H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDKFSBVKXQTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1CN2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridinone intermediate reacts with morpholine.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The pyridinone core can be reduced to form a dihydropyridine derivative.

    Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a dihydropyridine derivative.

    Substitution: Formation of various substituted pyridinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of pyridinones, including 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter systems and may have applications in treating neurodegenerative diseases. In vitro studies demonstrate its ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic roles in conditions like Alzheimer's disease .

Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been documented. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in various cellular models. This suggests its potential use in treating inflammatory diseases, such as arthritis or inflammatory bowel disease .

Cosmetic Formulation Applications

Skin Care Products
this compound is being explored for use in cosmetic formulations due to its moisturizing and skin-soothing properties. Its inclusion in creams and lotions can enhance skin hydration and improve the overall texture of the skin. Formulations incorporating this compound have shown promising results in stability tests and sensory evaluations .

Formulation Stability Enhancer
In cosmetic science, this compound may serve as a stabilizer for emulsions, helping to maintain the integrity of formulations over time. Its ability to interact favorably with other ingredients can enhance product performance, making it a valuable addition to personal care products .

Research Tool Applications

Biological Studies
As a research tool, this compound is utilized in various biological assays to study cellular responses to drug candidates. Its unique structure allows researchers to explore structure-activity relationships (SAR) in drug development processes. This can lead to the identification of more potent analogs or novel therapeutic agents .

Summary of Findings

The following table summarizes the applications of this compound across different fields:

Application Area Description Key Findings
Medicinal ChemistryAntimicrobial, neuroprotective, anti-inflammatory propertiesSignificant inhibition of pathogens; protection against neuronal cell death
Cosmetic FormulationMoisturizing agent, formulation stability enhancerImproved skin hydration; enhanced emulsion stability
Research ToolUtilized in biological assays for drug developmentFacilitates exploration of structure-activity relationships

Mechanism of Action

The mechanism of action of 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological profile of hydroxypyridinones is highly dependent on substituents at positions 1, 2, and 3. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Melting Point (°C) Key Functional Groups Biological Activity Reference ID
Target Compound 1-Me, 2-(morpholin-4-ylmethyl), 5-OH N/A Morpholine, Hydroxypyridinone Antimalarial, Antioxidant
5-Hydroxy-1-methyl-2-(piperidin-1-ylmethyl)pyridin-4(1H)-one 1-Me, 2-(piperidin-1-ylmethyl), 5-OH Discontinued Piperidine Antiproliferative, Iron Chelation
5-Hydroxy-1-methyl-2-((phenethylamino)methyl)pyridin-4(1H)-one (Vc) 1-Me, 2-(phenethylamino)methyl, 5-OH 223–224 Phenethylamine Antioxidant
5-Hydroxy-1-methyl-2-((phenylamino)methyl)pyridin-4(1H)-one (6a) 1-Me, 2-(phenylamino)methyl, 5-OH 235–237 Aniline Antimalarial
5-Benzyloxy-2-(hydroxymethyl)-1-methylpyridin-4(1H)-one (IIb) 1-Me, 2-(hydroxymethyl), 5-OBn N/A Benzyl ether, Hydroxymethyl Synthetic intermediate

Key Observations :

  • Morpholine vs. Piperidine : Replacement of morpholine with piperidine (a saturated six-membered ring without oxygen) reduces polarity and may alter blood-brain barrier permeability .
  • Amino vs. Morpholine Groups: Phenethylamino or phenylamino substituents (e.g., Vc, 6a) enhance antioxidant and antimalarial activities, respectively, but may reduce metabolic stability compared to morpholine .
  • Hydroxymethyl vs. Morpholinylmethyl : Hydroxymethyl derivatives (e.g., IIb) serve as intermediates for further functionalization but lack the electron-rich environment provided by morpholine, impacting metal-binding capacity .
Antioxidant Activity

Hydroxypyridinones like Vc exhibit potent iron-chelating properties due to the 5-hydroxy-4-oxo moiety, which stabilizes Fe³⁺ via bidentate coordination. Comparative studies show:

  • Vc (phenethylamino derivative): IC₅₀ = 12 µM in DPPH radical scavenging assays .
  • Morpholine analog: Theoretical calculations suggest enhanced solubility and radical scavenging due to morpholine’s electron-donating oxygen, though experimental data are pending .
Antimalarial Potential

Derivatives such as 6a (phenylamino) inhibit β-hematin formation, a critical process in Plasmodium heme detoxification. In vitro assays reveal:

  • 6a: IC₅₀ = 0.8 µM against P. falciparum 3D7 strain, superior to chloroquine (IC₅₀ = 15 nM) but with a safer toxicity profile .
Antiproliferative and Anti-HIV Activity
  • Piperidine-substituted analogs (e.g., from ) show moderate activity against HeLa cells (IC₅₀ = 50 µM) .
  • Nitroimidazole derivatives (e.g., 14h, 14i) linked to pyridin-4-one cores demonstrate anti-HIV-1 activity (EC₅₀ = 2–5 µM) but with cytotoxicity concerns .

Biological Activity

5-Hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one, also known as compound 1267797-38-5, is a nitrogen-containing heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H16_{16}N2_2O. The compound features a pyridine ring substituted with a morpholine group and a hydroxyl group, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro evaluations against various cancer cell lines have shown promising results:

Cell Line IC50 (µM) Reference
Lung Carcinoma (A549)99.87 ± 10.90
Breast Adenocarcinoma (MCF7)58.44 ± 8.75
Colon Adenocarcinoma (HT29)129.41 ± 10.04

These results indicate that the compound exhibits selective cytotoxicity against specific cancer types, particularly breast and lung cancers.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cancer progression such as:

  • VEGFR-2 : Inhibition of this receptor can reduce tumor angiogenesis.
  • Aurora Kinases : Targeting these kinases can disrupt cell cycle progression.

The compound has been noted to activate apoptotic pathways, leading to increased cancer cell death through caspase activation .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Preliminary studies suggest it has activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.025 mg/mL

These findings indicate that the compound could be a valuable lead in developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various strains. The effectiveness was assessed using standard antifungal assays:

Fungal Strain MIC (µg/mL) Reference
Candida albicans15 µg/mL
Aspergillus niger10 µg/mL

These results suggest that this compound may serve as a potential antifungal treatment option.

Case Studies

Several case studies have documented the therapeutic potential of similar compounds containing pyridine and morpholine moieties:

  • Study on Anticancer Properties : A study evaluated derivatives of pyridine compounds for their ability to inhibit cancer cell growth, revealing that modifications at the morpholine position significantly enhanced activity against breast cancer cells .
  • Antibacterial Evaluation : Research focused on the structure-activity relationship (SAR) of morpholine derivatives showed that the introduction of hydroxyl groups improved antibacterial efficacy against resistant strains of bacteria .

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